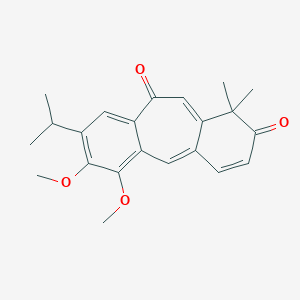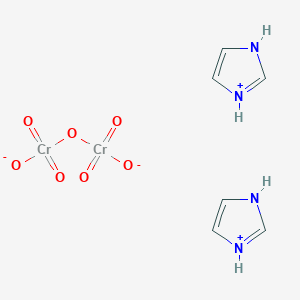
Bis(4-nitrophenyl) hydrogen phosphate
Übersicht
Beschreibung
“Bis(4-nitrophenyl) hydrogen phosphate” belongs to the class of organic compounds known as aryl phosphodiesters . It is also known as Di-4-nitrophenyl hydrogenphosphate .
Molecular Structure Analysis
The molecular formula of “Bis(4-nitrophenyl) hydrogen phosphate” is C12H9N2O8P . Its molecular weight is 340.1822 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The catalytic reaction of “Bis(4-nitrophenyl) hydrogen phosphate” has been monitored by UV-vis spectroscopy . It has also been used to study the mechanism of cleavage using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Physical And Chemical Properties Analysis
“Bis(4-nitrophenyl) hydrogen phosphate” is a solid with a melting point of 172-175 °C (lit.) . Its SMILES string is OP(=O)(Oc1ccc(cc1)N+[O-])Oc2ccc(cc2)N+[O-] .
Wissenschaftliche Forschungsanwendungen
Catalyst for Hydrolysis
BNPP has been used in the study of nanostructured manganese oxides as highly active catalysts for enhanced hydrolysis . The nanostructured MnOx exhibited high catalytic activity in hydrolysis of phosphate diester-based substrate BNPP at 328 K .
Flame Retardancy and Smoke Suppression
BNPP has been used in the study of flame retardancy and smoke suppression effect of bis(4-nitrophenyl) phosphate modified layered double hydroxides derived from red mud in thermoplastic polyurethanes . The PHRR values of TPU/LRM and TPU/BRL composites were reduced by 41.6% and 52.5% compared with pure TPU sample .
Enzyme Activity Determination
BNPP has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .
Study of Cleavage Mechanism
BNPP has been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Decomposition of Methanol
BNPP has been used in the study of decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .
Catalytic Carbonization
The main factor of improved flame retardancy and smoke suppression can be explained by the catalytic carbonization of LRM or BRL in solid phase and the P-radicals (such as PO and HPO) in gas phase .
Wirkmechanismus
Target of Action
Bis(4-nitrophenyl) hydrogen phosphate, also known as bis(4-nitrophenyl) phosphate, primarily targets phosphodiesterases . These enzymes play a crucial role in breaking down phosphodiester bonds, which are common in many biological molecules like DNA and RNA .
Mode of Action
The compound acts as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage, a process that is catalyzed by these enzymes . The cleavage of the phosphoester bond in the compound at certain conditions (70 °C and pH 5.0) proceeds with a rate constant of 3.32 × 10 −6 s −1 , representing an acceleration of four orders of magnitude compared to the uncatalyzed cleavage .
Biochemical Pathways
The primary biochemical pathway affected by bis(4-nitrophenyl) hydrogen phosphate involves the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of cyclic nucleotides and nucleic acids. The compound’s interaction with phosphodiesterases can influence these pathways and their downstream effects.
Result of Action
The primary result of the action of bis(4-nitrophenyl) hydrogen phosphate is the hydrolysis of phosphodiester bonds . This can lead to the breakdown of larger molecules into smaller ones, influencing various cellular processes. For instance, the compound has been used to study the mechanism of cleavage using oxamido-bridged dinuclear copper (II) complexes as catalysts .
Action Environment
The efficacy and stability of bis(4-nitrophenyl) hydrogen phosphate can be influenced by various environmental factors. For instance, the rate of hydrolysis of the compound is affected by temperature and pH . Therefore, the compound’s action can vary depending on the specific conditions of the environment in which it is used.
Safety and Hazards
Eigenschaften
IUPAC Name |
bis(4-nitrophenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVUSZEHNVFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4043-96-3 (hydrochloride salt) | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20870742 | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl) hydrogen phosphate | |
CAS RN |
645-15-8 | |
| Record name | Bis(p-nitrophenyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bis(4-nitrophenyl) phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-nitrophenyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bis(4-nitrophenyl) phosphate?
A1: Bis(4-nitrophenyl) phosphate has the molecular formula C12H8N2O8P- and a molecular weight of 343.18 g/mol.
Q2: Is there any spectroscopic data available for BNPP?
A2: While the provided research papers primarily focus on the kinetic aspects and catalytic mechanisms related to BNPP, spectroscopic data like UV-Vis absorption spectra are often used to monitor the hydrolysis reaction. The growth of the product, 4-nitrophenolate, is typically observed at 405 nm. [, , , , ]
Q3: Why is BNPP frequently used in studies of catalytic hydrolysis?
A3: BNPP serves as a convenient model compound for studying phosphate ester hydrolysis due to its relatively high stability and ease of synthesis. [] The hydrolysis reaction is easily monitored by UV-Vis spectroscopy due to the formation of the colored product, 4-nitrophenolate. [, , , , ]
Q4: What types of catalysts have been investigated for BNPP hydrolysis?
A4: A wide range of catalysts have been studied for their ability to promote BNPP hydrolysis, including:
- Metal complexes: Researchers have investigated the catalytic activity of various metal complexes, including those containing cobalt(II) [, ], lanthanum(III) [, , , , ], cerium(III) [, , ], copper(II) [, , ], nickel(II) [], zinc(II) [], terbium(III) [], and zirconium(IV) [].
- Metallomicelles: These systems combine the catalytic properties of metal complexes with the unique microenvironment of micelles, often leading to enhanced catalytic activity. [, , , , , ]
- Organocatalysts: Organic compounds like diphenyl phosphate and bis(4-nitrophenyl) phosphate itself have been explored as organocatalysts for the ring-opening polymerization of β-butyrolactone. []
- Cyclodextrin Dimers: These supramolecular structures have demonstrated the ability to promote BNPP cleavage in neutral pH conditions without the need for metal ions. []
Q5: What are the proposed mechanisms for BNPP hydrolysis catalyzed by these systems?
A5: Proposed mechanisms vary depending on the catalyst employed, but common themes include:
- Metal ion activation: Metal ions in complexes and metallomicelles can act as Lewis acids, activating the phosphate group of BNPP towards nucleophilic attack. [, , , , , , ]
- Hydroxide or alkoxide attack: Metal-bound hydroxide or alkoxide ions, generated from water or the ligand itself, can act as nucleophiles, attacking the phosphorus center of BNPP. [, , , ]
- Intramolecular nucleophilic substitution: In certain cases, a nucleophilic group within the ligand structure can directly attack the phosphorus center of BNPP. [, ]
- Micellar effects: Metallomicelles can concentrate reactants within their hydrophobic core, leading to increased local concentrations and enhanced reaction rates. [, , , , ]
Q6: Does BNPP have any known biological targets?
A6: BNPP is primarily recognized as a broad-spectrum inhibitor of carboxylesterases. [, , , , , ] It has also been identified as an inhibitor of the dNTP triphosphohydrolase SAMHD1. []
Q7: How does BNPP interact with carboxylesterases?
A7: Although specific binding interactions vary between different carboxylesterases, BNPP generally acts as a competitive inhibitor by binding to the enzyme's active site. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its activity. [, , , , , ]
Q8: What analytical techniques are commonly employed to study BNPP and its hydrolysis?
A8: Common analytical techniques include:
- UV-Vis spectrophotometry: This method is widely used to monitor BNPP hydrolysis kinetics by measuring the increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenolate. [, , , , ]
- NMR spectroscopy: NMR is employed to characterize the structures of BNPP, its hydrolysis products, and intermediates formed during the catalytic reactions. [, , , ]
- Potentiometric titrations: This technique helps determine the stability constants of metal complexes formed with ligands involved in BNPP hydrolysis. [, , ]
- Fluorescence spectroscopy: Fluorescence spectroscopy can be used to investigate the interactions between metal ions and ligands, as well as the binding of complexes to BNPP. [, ]
Q9: Are there alternative compounds to BNPP used in similar research?
A11: Researchers sometimes use other phosphate esters like 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), 4-nitrophenyl diphenyl phosphate (NPDPP) [], and p-nitrophenylethyl phosphate [] to study phosphoester hydrolysis. The choice of substrate depends on the specific research question and the desired properties of the model compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)




![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
